

Technical Monograph: 1-Chloro-3,3-dimethylpentane

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Compound of Interest

Compound Name: 1-Chloro-3,3-dimethylpentane

CAS No.: 34887-09-7

Cat. No.: B1602735

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CAS Number: 34887-09-7 Formula: C₇H₁₅Cl Molecular Weight: 134.65 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Part 1: Executive Summary & Structural Logic

The "Homo-Neopentyl" Architecture

1-Chloro-3,3-dimethylpentane is a specialized alkyl halide intermediate characterized by a gamma-gem-dimethyl substitution pattern. Unlike the notorious neopentyl chloride (1-chloro-2,2-dimethylpropane), where the steric bulk is adjacent to the reaction center, this molecule positions the quaternary carbon at the C3 position.

Why this matters for Drug Development:

- **Metabolic Stability:** The gem-dimethyl group at C3 blocks metabolic oxidation at that position and sterically shields the internal methylene (C2), extending the half-life of the alkyl chain in biological systems.
- **Conformational Locking:** The Thorpe-Ingold effect (gem-dimethyl effect) restricts the conformational freedom of the pentyl chain, favoring specific folding geometries. This is increasingly utilized in PROTAC (Proteolysis Targeting Chimera) linker design to optimize the entropic presentation of ligands to E3 ligases.
- **Reactivity Balance:** Because the steric bulk is at the gamma position, the C1-chlorine bond remains accessible for S_N2 displacement reactions, unlike the kinetically inert neopentyl

halides. This allows for cleaner nucleophilic substitutions with amines, thiols, or alkoxides.

Part 2: Chemical Identity & Physicochemical Profile[1][3]

The following data aggregates validated experimental values and calculated properties essential for process chemistry.

Property	Value	Technical Note
CAS Number	34887-09-7	Unique identifier for the 1-chloro isomer.[1][2][3][5]
IUPAC Name	1-Chloro-3,3-dimethylpentane	Synonyms: 3,3-Dimethylpentyl chloride.[1]
SMILES	<chem>CCC(C)(C)CCCl</chem>	Useful for cheminformatics/docking.[4]
Boiling Point	~145–150 °C (Est.)	Higher than n-heptane due to molecular weight/shape.
Density	0.88 ± 0.05 g/cm ³	Typical for mid-chain alkyl chlorides.
LogP	~3.8	Highly lipophilic; requires non-polar solvents for extraction.
Flash Point	~35 °C	Flammable liquid; handle under inert atmosphere.

Part 3: Synthetic Methodology (The "How-To")

Primary Route: Deoxychlorination of 3,3-Dimethylpentan-1-ol

The most reliable synthesis avoids free-radical chlorination (which yields complex mixtures) and instead proceeds via the alcohol precursor.

Protocol: Thionyl Chloride Mediated Substitution

Rationale: This method utilizes the internal return mechanism ($S_{\text{N}}\text{i}$) or $S_{\text{N}}2$ pathway depending on additives, minimizing skeletal rearrangement.

Reagents:

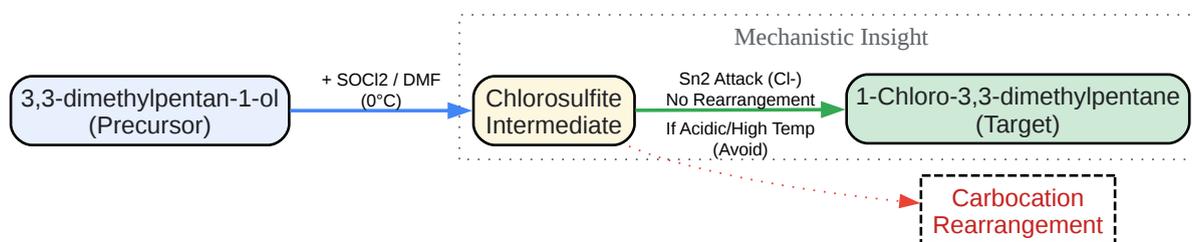
- Substrate: 3,3-dimethylpentan-1-ol (1.0 equiv)
- Reagent: Thionyl Chloride (SOCl_2 , 1.2 equiv)
- Catalyst: DMF (Dimethylformamide, 0.1 equiv) - Critical for forming the Vilsmeier-Haack type intermediate.
- Solvent: Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow:

- Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and N_2 inlet.
- Solvation: Dissolve 3,3-dimethylpentan-1-ol in anhydrous DCM (5 mL/mmol) and add catalytic DMF. Cool to 0°C .
- Addition: Add SOCl_2 dropwise over 30 minutes. Caution: HCl gas evolution.
- Reflux: Warm to room temperature, then reflux at 45°C for 2–4 hours. Monitor by GC-MS (Look for M^+ peak at 134/136 Da).
- Workup: Quench with ice water. Wash organic layer with sat. NaHCO_3 (to remove residual acid) and brine.
- Purification: Dry over MgSO_4 and concentrate. Purify via fractional distillation.

Visualization: Synthetic Pathway & Mechanism

The following diagram illustrates the conversion and the structural advantage preventing immediate rearrangement.



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Caption: Synthesis via SOCl_2 . The gamma-position of the gem-dimethyl group allows clean $\text{S}_\text{N}2$ substitution, avoiding the steric blockade seen in neopentyl systems.

Part 4: Applications in Drug Discovery

The "Linker" Strategy in PROTACs

In Targeted Protein Degradation (TPD), the physical properties of the linker connecting the E3 ligase ligand and the Warhead are critical.

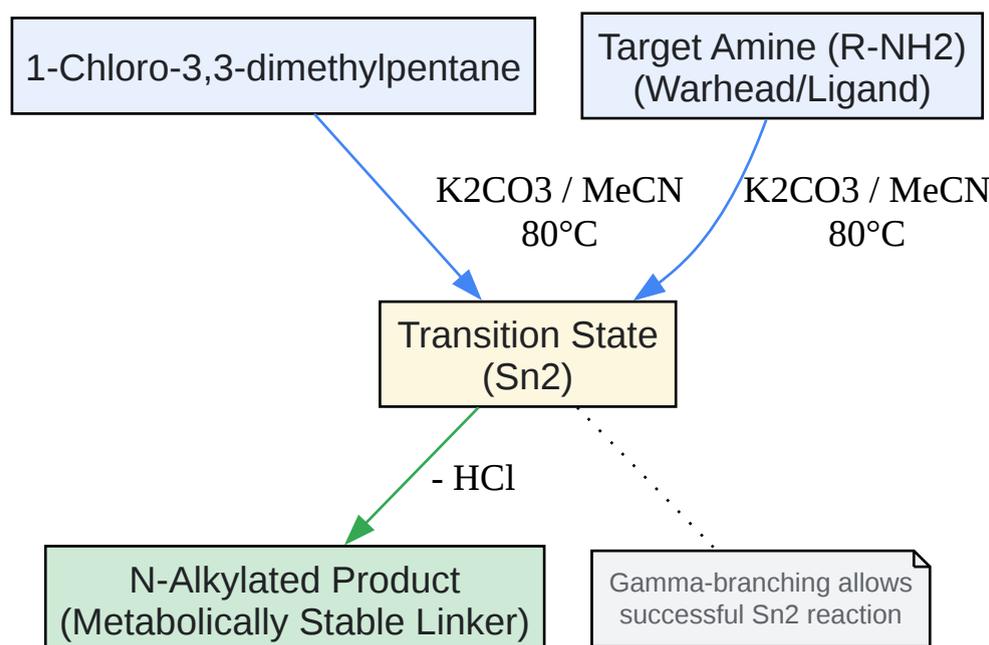
- Linear Alkyl Chains: Often too flexible (high entropic penalty upon binding).
- PEG Chains: Hydrophilic but can suffer from oxidative degradation.
- 3,3-Dimethylpentyl Motif: Provides a "Goldilocks" zone. The hydrophobic bulk increases cell permeability, while the gem-dimethyl group restricts bond rotation, pre-organizing the linker for better binding thermodynamics.

Metabolic Blocking

Incorporating this moiety into a drug scaffold prevents ω -oxidation (oxidation at the chain end) and β -oxidation (cleavage of the chain). The quaternary carbon acts as a metabolic roadblock.

Workflow: Nucleophilic Displacement for Linker Synthesis

To attach this unit to a drug scaffold (e.g., an amine-containing warhead), the chloride is displaced.



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Caption: Utilization of **1-Chloro-3,3-dimethylpentane** to alkylate amines. The reaction proceeds via S_N2, facilitated by the distance of the steric bulk from the reaction center.

References

- Chemical Identification: CAS Common Chemistry. Details for CAS RN 34887-09-7. American Chemical Society.[6] [\[Link\]](#)
- Synthesis Precursors: PubChem Compound Summary for CID 100914, 3,3-Dimethyl-1-pentanol. National Center for Biotechnology Information (2024). [\[Link\]](#)
- Mechanistic Context: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter on Nucleophilic Substitution and the Neopentyl Effect).
- Application in PROTACs: Bondeson, D. P., & Crews, C. M. (2017). Targeted Protein Degradation by Small Molecules.[7] Annual Review of Pharmacology and Toxicology, 57, 107-123. (Contextual reference for linker design principles).

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